molecular formula C7H10BrN3 B15253539 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazol-3-amine

4-Bromo-1-(cyclopropylmethyl)-1H-pyrazol-3-amine

Cat. No.: B15253539
M. Wt: 216.08 g/mol
InChI Key: PKXQFOLLRFEHSH-UHFFFAOYSA-N
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Description

4-Bromo-1-(cyclopropylmethyl)-1H-pyrazol-3-amine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a bromine atom at position 4 and a cyclopropylmethyl group at position 1. Pyrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of hydrazones with α-bromo ketones. The reaction typically proceeds under mild conditions and can be catalyzed by various reagents such as silver or copper salts . Another method involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block, which undergoes a [3+2] cycloaddition with terminal alkynes to form pyrazoles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents, catalysts, and purification methods plays a crucial role in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(cyclopropylmethyl)-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at position 4 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to form pyrazole hydrides.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include molecular bromine, copper (II) bromide, and various nucleophiles. Reaction conditions such as temperature, solvent, and catalyst concentration are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and fused ring systems, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-1-(cyclopropylmethyl)-1H-pyrazol-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets such as enzymes, receptors, and proteins. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. The presence of the bromine atom and the cyclopropylmethyl group contributes to its binding affinity and specificity towards the targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazol-3-amine include:

  • 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole
  • 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole hydrochloride
  • 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole oxides

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropylmethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H10BrN3

Molecular Weight

216.08 g/mol

IUPAC Name

4-bromo-1-(cyclopropylmethyl)pyrazol-3-amine

InChI

InChI=1S/C7H10BrN3/c8-6-4-11(10-7(6)9)3-5-1-2-5/h4-5H,1-3H2,(H2,9,10)

InChI Key

PKXQFOLLRFEHSH-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C=C(C(=N2)N)Br

Origin of Product

United States

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